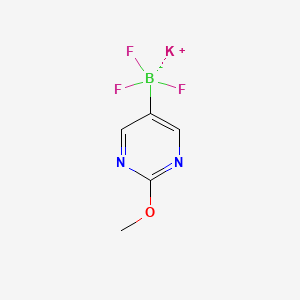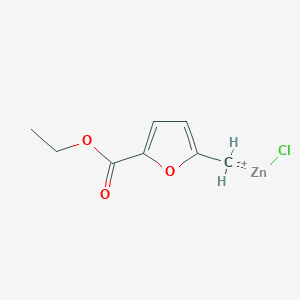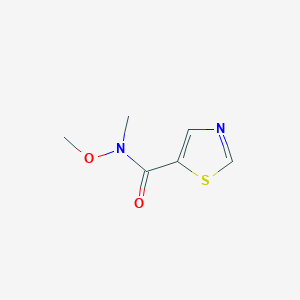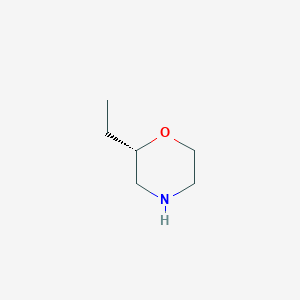
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate
Übersicht
Beschreibung
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate, also known as KTFMPB, is a borate compound that is used for various scientific research applications. It is a colorless solid that has several advantages for lab experiments due to its low toxicity and high solubility. KTFMPB is a versatile compound that is used in the synthesis of various compounds, as well as in the study of the mechanisms of action of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Organoboron Compounds in Catalysis
Organoboron compounds, including potassium trifluoro(organo)borates, have shown significant potential in catalysis, particularly in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, a fundamental step in the synthesis of various organic molecules. For instance, potassium alkyltrifluoroborates have been used with aryl and 1-alkenyl trifluoromethanesulfonates in palladium-catalyzed coupling reactions, resulting in the formation of arenes or alkenes with high yields. Such processes are invaluable in pharmaceuticals, agrochemicals, and material sciences due to their efficiency and the stability of the organoboron reagents involved (Molander & Ito, 2001).
Organoboron in Organic Synthesis
The reactivity of potassium trifluoro(organo)borates extends beyond catalysis into more direct applications in organic synthesis. These compounds facilitate efficient access to important organic compounds, such as α-amino esters, through rhodium-catalyzed 1,4-addition and enantioselective protonation. The use of potassium trifluoro(organo)borates has enabled the synthesis of protected α-amino esters with high yields and enantiomeric excesses, demonstrating their utility in producing enantioenriched compounds, which are crucial for the development of bioactive molecules with specific chirality (Navarre et al., 2008).
Fluorescence Probes and Sensing
Organoboron compounds have found applications in the development of fluorescence probes for sensing and imaging. The structural modification of boron-dipyrromethene (BODIPY) dyes, for example, has led to the creation of highly sensitive fluorescence probes. These probes can be used for detecting various biological and chemical entities, showcasing the versatility of organoboron compounds in designing sensors with specific properties, such as high fluorescence quantum efficiency and tunable excitation and emission wavelengths (Gabe et al., 2006).
Nucleophilic Substitution Reactions
Potassium trifluoro(organo)borates are also utilized in nucleophilic substitution reactions, providing a pathway to CF3-substituted alcohols and N-tosylamines. These reactions are important for introducing trifluoromethyl groups into molecules, a functional group of interest in pharmaceuticals due to its ability to influence the biological activity and metabolic stability of drug molecules (Levin et al., 2011).
Eigenschaften
IUPAC Name |
potassium;trifluoro-(2-methoxypyrimidin-5-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3N2O.K/c1-12-5-10-2-4(3-11-5)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPITJHSWGPRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649130 | |
| Record name | Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(2-methoxypyrimidin-5-yl)borate | |
CAS RN |
1111732-99-0 | |
| Record name | Borate(1-), trifluoro(2-methoxy-5-pyrimidinyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1111732-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)









